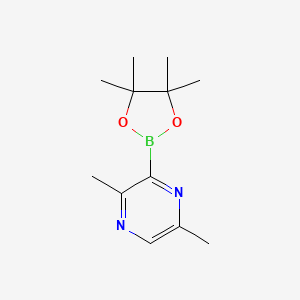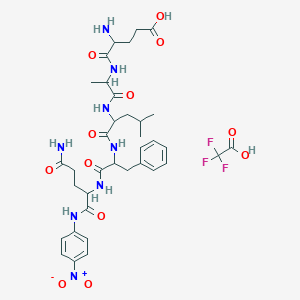
(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of trifluoromethyl ketones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of nitrogen-heterocycles with trifluoromethyl triflate to form the desired product . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogen atom abstractors, thianthrenium salts, and photoredox catalysts . The conditions often involve the use of visible light and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include gem-difluoroolefins and other fluorinated derivatives, which are valuable intermediates in various chemical processes .
科学的研究の応用
Chemistry
In chemistry, ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the construction of fluorinated pharmacons .
Biology and Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
作用機序
The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
類似化合物との比較
Similar Compounds
Trifluoromethyl derivatives of sulfur: These compounds share the trifluoromethyl group but differ in their core structures and properties.
Bistrifluoromethyl disulfide: Another compound with a trifluoromethyl group, but with different chemical behavior and applications.
Uniqueness
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a dihydropyridinone core.
特性
分子式 |
C14H14F3NO |
|---|---|
分子量 |
269.26 g/mol |
IUPAC名 |
1-(1-phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3 |
InChIキー |
LWILBNUCDOFKEF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)

![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)






